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Abstract
TCS1105 is a novel small molecule that has garnered significant interest within the

neuroscience and pharmacology communities for its unique activity as a selective ligand for the

γ-aminobutyric acid type A (GABA-A) benzodiazepine receptor (BZR). This technical guide

provides a comprehensive overview of the discovery, development, and pharmacological

characterization of TCS1105. The compound is distinguished by its functional selectivity, acting

as an agonist at GABA-A receptors containing the α2 subunit and as an antagonist at those

containing the α1 subunit. This profile suggests its potential as an anxiolytic agent with a

reduced sedative and hypnotic side-effect profile, a significant advancement over classical

benzodiazepines. This document details the available quantitative data, outlines key

experimental methodologies, and visualizes the relevant biological pathways and experimental

workflows.

Introduction
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of inhibitory

neurotransmission in the central nervous system. Its modulation by benzodiazepines has been

a cornerstone of treatment for anxiety and sleep disorders for decades. However, the non-

selective nature of classical benzodiazepines, which bind to multiple GABA-A receptor

subtypes (α1, α2, α3, and α5), leads to a range of undesirable side effects, including sedation,

muscle relaxation, amnesia, and dependence.
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The discovery of subtype-selective GABA-A receptor modulators has been a major goal in

medicinal chemistry. It is hypothesized that the anxiolytic effects of benzodiazepines are

primarily mediated by the α2 and/or α3 subunits, while the sedative and hypnotic effects are

linked to the α1 subunit. TCS1105, an indol-3-ylglyoxylamide derivative, emerged from

research aimed at identifying compounds with this desired subtype selectivity.

Discovery and Chemical Properties
TCS1105 was identified and characterized in a study by Taliani et al. in 2009, which focused on

a series of indol-3-ylglyoxylamides as functionally selective agonists at the α2 benzodiazepine

receptor.[1] The chemical properties of TCS1105 are summarized in the table below.

Property Value

Chemical Name
N-[(4-Fluorophenyl)methyl]-α-oxo-1H-indole-3-

acetamide

CAS Number 185391-33-7

Molecular Formula C17H13FN2O2

Molecular Weight 296.30 g/mol

Appearance White to off-white solid

Pharmacological Profile
TCS1105 exhibits a unique pharmacological profile at the benzodiazepine binding site of the

GABA-A receptor. It acts as an agonist at α2-subunit containing receptors and an antagonist at

α1-subunit containing receptors. This functional selectivity is the basis for its potential as a non-

sedating anxiolytic.

Binding Affinity
The binding affinity of TCS1105 for different GABA-A receptor subtypes has been determined

through radioligand binding assays. The inhibitory constant (Ki) values are presented in the

table below.
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Receptor Subtype Ki (nM) Reference

α1 245 [2]

α2 118 [2]

Mechanism of Action
The mechanism of action of TCS1105 is based on its differential modulation of GABA-A

receptor subtypes. As an agonist at the α2 subunit, it enhances the effect of GABA, leading to

an increase in chloride ion influx and neuronal hyperpolarization, which is believed to mediate

its anxiolytic effects. Conversely, as an antagonist at the α1 subunit, it blocks the action of

GABA at this subtype, which is thought to be responsible for the sedative effects of classical

benzodiazepines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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